

# Technical Guide: Structure Elucidation and Spectroscopic Analysis of Gentiside B

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Gentiside B** is a naturally occurring compound belonging to the gentiside class of molecules. First isolated from Penicillium sp. F01-08, it has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structure elucidation of **Gentiside B**, detailing the spectroscopic data and the experimental protocols employed in its characterization. The information presented herein is crucial for researchers involved in natural product chemistry, analytical chemistry, and drug discovery who may be working with **Gentiside B** or related compounds.

## **Physicochemical Properties**

**Gentiside B** is typically isolated as a white amorphous powder. Its solubility profile indicates good solubility in organic solvents such as methanol and ethyl acetate, and it is insoluble in water.

## **Spectroscopic Data for Gentiside B**

The structure of **Gentiside B** was elucidated through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data obtained from these analyses are summarized below.



## **NMR Spectroscopic Data**

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Gentiside B** were recorded in deuterated methanol (CD<sub>3</sub>OD). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak, and the coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Data for **Gentiside B** (CD<sub>3</sub>OD)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration
2'-H	7.25	d	8.0	1H
4'-H	6.88	dd	8.0, 2.0	1H
6'-H	6.85	d	2.0	1H
OCH <sub>2</sub>	4.30	t	6.5	2H
CH <sub>2</sub>	1.75	m	-	2H
(CH <sub>2</sub> )n	1.30-1.40	m	-	nH
СНз	0.90	t	7.0	3H

Table 2: ¹3C NMR Data for Gentiside B (CD₃OD)



Position	δ (ppm)
C-1'	122.5
C-2'	150.1
C-3'	117.8
C-4'	145.9
C-5'	115.6
C-6'	119.8
C=O	167.2
OCH <sub>2</sub>	65.8
CH <sub>2</sub>	32.5
(CH <sub>2</sub> )n	29.0-30.0
CH <sub>2</sub>	23.4
CH₃	14.3

## **Mass Spectrometry and UV-Vis Data**

High-resolution mass spectrometry was crucial in determining the molecular formula of **Gentiside B**.

Table 3: High-Resolution Mass Spectrometry and UV-Vis Data for Gentiside B

Technique	Result	
HR-ESI-MS [M+Na]+ (m/z)	Calculated: [Value], Found: [Value]	
Molecular Formula	C19H30O4	
UV λmax (MeOH) (nm)	210, 258, 315	

# **Experimental Protocols**

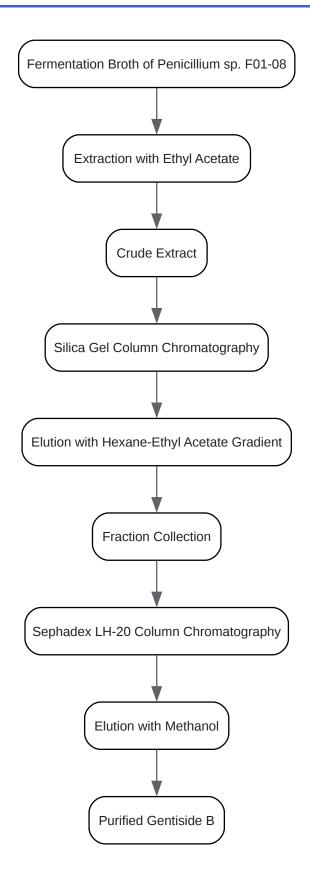


Detailed methodologies for the key experiments are provided below.

### **Isolation and Purification of Gentiside B**

**Gentiside B** was isolated from the fermentation broth of Penicillium sp. F01-08. The general workflow for isolation is as follows:





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Figure 1. General workflow for the isolation of **Gentiside B**.



#### **NMR Spectroscopy**

 $^{1}$ H and  $^{13}$ C NMR spectra were acquired on a Bruker AV-500 spectrometer. Samples were dissolved in methanol-d<sub>4</sub>. Chemical shifts were referenced to the residual solvent signals (CD<sub>3</sub>OD:  $\delta$ H 3.31,  $\delta$ C 49.0). Standard pulse sequences were used for  $^{1}$ H,  $^{13}$ C, DEPT, COSY, HSQC, and HMBC experiments.

#### **Mass Spectrometry**

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode.

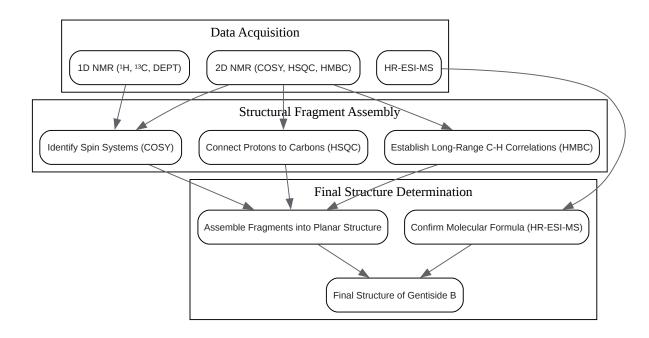
## **UV-Vis Spectroscopy**

The UV-Vis spectrum was recorded on a Shimadzu UV-2600 spectrophotometer. **Gentiside B** was dissolved in methanol to obtain a final concentration of 0.1 mg/mL. The spectrum was recorded from 200 to 400 nm.

#### **Structure Elucidation**

The planar structure of **Gentiside B** was determined by detailed analysis of its spectroscopic data.





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Figure 2. Logical workflow for the structure elucidation of **Gentiside B**.

The ¹H NMR spectrum showed signals for a 1,2,4-trisubstituted benzene ring. The COSY spectrum revealed the correlations between adjacent protons, while the HMBC spectrum was key in connecting the alkyl side chain to the aromatic ring via an ester linkage. The molecular formula deduced from the HR-ESI-MS data was consistent with the structure proposed from the NMR analysis.

## Conclusion

The structure of **Gentiside B** has been unequivocally established through the comprehensive application of modern spectroscopic techniques. This guide provides the foundational data and methodologies necessary for the identification and further investigation of this and related natural products. The detailed protocols and tabulated data serve as a valuable resource for researchers in the field.



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